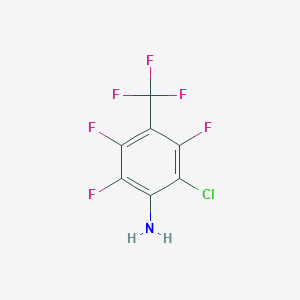
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline (CTFA) is a chemical compound commonly used in scientific research. It is a colorless to pale yellow liquid with a faint odor and a melting point of -51°C. CTFA is a widely used reagent in organic synthesis and is often employed as a catalyst or reactant in a variety of reactions, including those involving fluorination, oxidation, and reduction. CTFA is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is believed to act as a catalyst in a variety of reactions. It is believed to act as a proton donor, allowing the reaction of two molecules to occur by providing a proton to one of the reactants. 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is also believed to act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline have not been extensively studied. However, some studies have suggested that 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline may have a toxic effect on certain cells, such as human liver cells. Additionally, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has been found to inhibit the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. Additionally, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be used in a variety of reactions, making it a versatile reagent. However, 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be toxic to some cells, and it can inhibit the activity of certain enzymes, making it a less-than-ideal reagent for experiments involving those cells or enzymes.
Orientations Futures
Future research on 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline may focus on its use in the synthesis of a wider variety of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research may be conducted to better understand the biochemical and physiological effects of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline, as well as its potential toxic effects on certain cells. Additionally, further research may be conducted to develop safer and more efficient methods for the synthesis of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline. Finally, further research may be conducted to identify new applications for 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline, such as its potential use in the synthesis of new materials.
Méthodes De Synthèse
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline can be synthesized in several ways. One method involves the reaction of 2-chloro-3,5,6-trifluorobenzene and 4-trifluoromethylaniline in the presence of an acid catalyst. This reaction produces 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline and a byproduct of 4-trifluoromethylbenzaldehyde. Another method for the synthesis of 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline involves the reaction of 2-chloro-3,5,6-trifluorobenzaldehyde and 4-trifluoromethylaniline in the presence of a base catalyst. This method produces 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline and a byproduct of 4-trifluoromethylbenzoic acid.
Applications De Recherche Scientifique
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline is used in a variety of scientific research applications, including drug discovery and development, agrochemicals, and specialty chemicals. It has been used in the synthesis of a number of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline has also been used in the synthesis of agrochemicals, such as insecticides and herbicides, as well as specialty chemicals, such as dyes and pigments.
Propriétés
IUPAC Name |
2-chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-2-3(9)1(7(12,13)14)4(10)5(11)6(2)15/h15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXVYQEJNAULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5,6-trifluoro-4-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



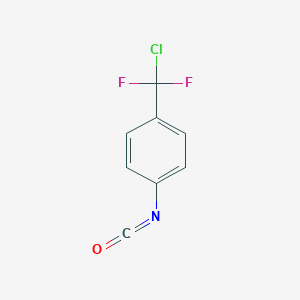
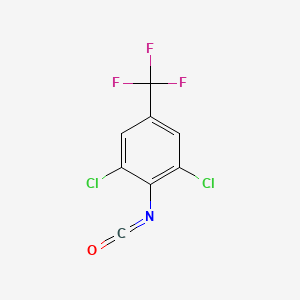


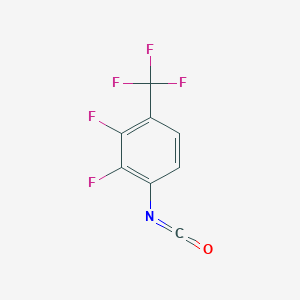

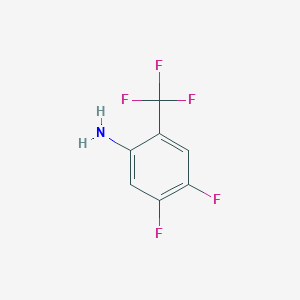



![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)
![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)